
1,3,4,5,9,11,12,13-Octahydrodibenzo(b,j)-1,7-phenanthroline-8,14(2H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its interaction with DNA and proteins is also a subject of study, providing insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-18-crown-6: A macrocyclic compound known for its ability to complex with metal ions.
Phenanthroline: A related compound with a simpler structure but similar coordination chemistry properties.
Uniqueness
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione is unique due to its specific structural features, which provide distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
70071-66-8 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,2,3,4,5,9,10,11,12,13-decahydroquinolino[2,3-a]acridine-8,14-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-5-1-4-8-15(11)22-18-13(19)9-10-16-17(18)20(24)12-6-2-3-7-14(12)21-16/h9-10H,1-8H2,(H,21,24)(H,22,23) |
Clé InChI |
KGUJLDTWLOCXAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC4=C3NC5=C(C4=O)CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


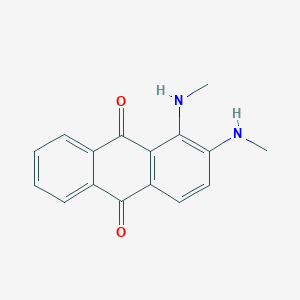
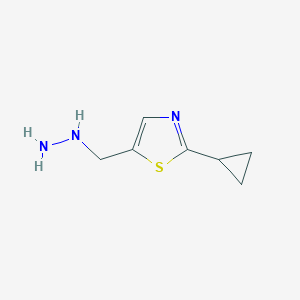
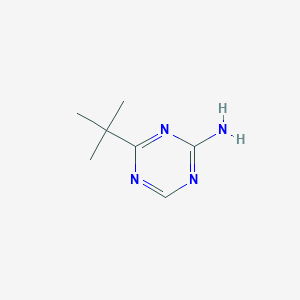
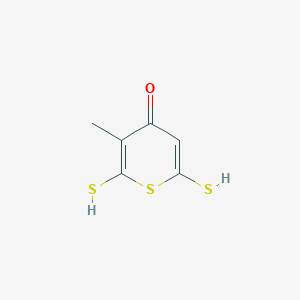
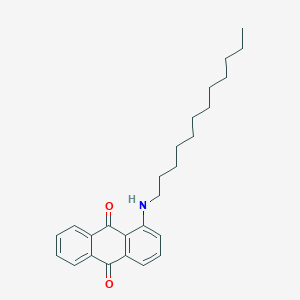
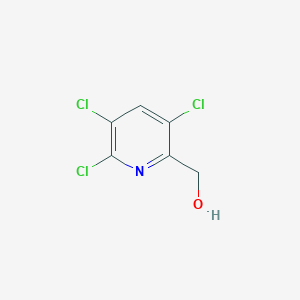
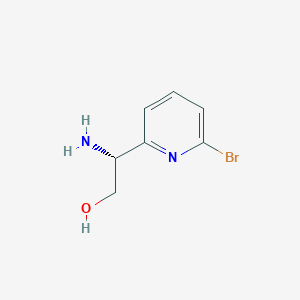
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

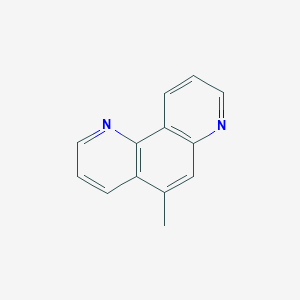
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)


